gaudichaudiic acid G
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Overview
Description
Gaudichaudiic acid G is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound, an oxo monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Cytotoxicity and Cancer Research
Gaudichaudiic acid G, derived from Garcinia gaudichaudii, has been explored for its potential cytotoxic effects. Xu et al. (2000) elucidated the structures of gaudichaudiic acids F-I from Garcinia gaudichaudii, including gaudichaudiic acid G. Their study indicated that these compounds might possess cytotoxic properties, which are relevant in cancer research (Xu et al., 2000). Similarly, Cao et al. (1998) isolated novel cytotoxic compounds from Garcinia gaudichaudii, highlighting the potential of gaudichaudiic acid G in developing cancer therapeutics (Cao et al., 1998).
Trypanocidal Activity
Batista et al. (2011) researched gaudichaudiic acid from Piper gaudichaudianum, demonstrating its potent trypanocidal effect against Trypanosoma cruzi. This indicates a potential application in treating parasitic infections, including Chagas disease (Batista et al., 2011).
Antimicrobial and Antifungal Activities
Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum, containing gaudichaudiic acid. Their study showed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a role in developing antimicrobial agents (Puhl et al., 2011). Li et al. (2017) also demonstrated the antifungal activity of gallic acid, a compound related to gaudichaudiic acid G, indicating potential applications in treating fungal infections (Li et al., 2017).
properties
Product Name |
gaudichaudiic acid G |
---|---|
Molecular Formula |
C38H40O8 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(E)-4-[(1R,2R,21R,23S)-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15,19-heptaen-23-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H40O8/c1-10-34(4,5)27-30-25(21-15-18(2)11-12-22(21)35(6,7)44-30)29(40)26-28(39)23-16-20-17-24-36(8,9)46-37(32(20)41,14-13-19(3)33(42)43)38(23,24)45-31(26)27/h10-13,15-16,20,24,40H,1,14,17H2,2-9H3,(H,42,43)/b19-13+/t20-,24+,37+,38-/m0/s1 |
InChI Key |
QSMLJRUCZBGQPR-MGSFFUDNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=C[C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)C(C)(C)C=C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=CC6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)C(C)(C)C=C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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